molecular formula C45H54FN6O8P B12409683 N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12409683
M. Wt: 856.9 g/mol
InChI Key: AWSRDGSLZILNOE-QCHQCVDBSA-N
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Description

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with a multifaceted structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core oxolane ring, followed by the introduction of the phosphanyl and cyanoethoxy groups. The final steps involve the attachment of the purinyl and methylpropanamide moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the presence of reactive sites such as the cyano and phosphanyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Its unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl and cyanoethoxy groups play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C45H54FN6O8P

Molecular Weight

856.9 g/mol

IUPAC Name

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H54FN6O8P/c1-27(2)39(28(3)4)61(58-24-12-23-47)60-38-35(59-43(36(38)46)52-26-48-37-40(52)49-44(51-42(37)54)50-41(53)29(5)6)25-57-45(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38-39,43H,12,24-25H2,1-8H3,(H2,49,50,51,53,54)/t35-,36-,38?,43-,61?/m1/s1

InChI Key

AWSRDGSLZILNOE-QCHQCVDBSA-N

Isomeric SMILES

CC(C)C(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)C(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=C(NC3=O)NC(=O)C(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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